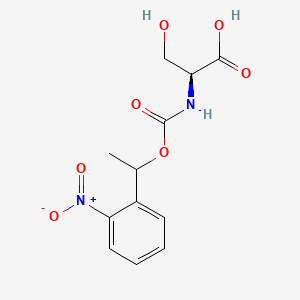

N-1-(2-Nitrophenyl)ethoxycarbonylserine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-1-(2-Nitrophenyl)ethoxycarbonylserine, also known as NEOS, is a chemical compound that has been widely used in scientific research due to its unique properties. NEOS is a serine derivative that has a nitrophenyl group attached to its carbonyl carbon. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Wissenschaftliche Forschungsanwendungen

Synthesis and Photodeprotection

N-1-(2-Nitrophenyl)ethoxycarbonyl derivatives serve as protective groups in synthetic chemistry, offering advantages in terms of stability and selectivity. These compounds are used as photolabile protecting groups for nucleosides, enabling controlled release through photodeprotection mechanisms. The rate of photodeprotection can be significantly influenced by substitutions on the phenyl ring and the side-chain, where β-branching leads to increased rates of photodeprotection. This property is essential for the precise control over the release of protected compounds in synthetic pathways (Giegrich et al., 1998).

Peptide Synthesis

In peptide synthesis, N-1-(2-Nitrophenyl)ethoxycarbonylserine analogs are explored as alternative protecting groups to the traditional Fmoc strategy. They offer potential advantages for automatic synthesizers and for incorporating residues prone to racemization. Their hydrophilicity aids in the preparation of protected peptides, making them suitable for convergent solid-phase peptide synthesis strategies (Carreño et al., 2000).

Fluorescent Probes and Sensors

These compounds are integral in developing metal-free and reductant-resistant fluorescent probes for biological applications, such as imaging nitroxyl (HNO) in living cells. The design of such probes involves linking a fluorophore through an ester moiety to a diphenylphosphinobenzoyl group, which reacts with HNO to release a fluorescent signal. This approach provides high selectivity and resistance to reductants, making it suitable for real-time imaging in biological systems (Kawai et al., 2013).

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O7/c1-7(8-4-2-3-5-10(8)14(19)20)21-12(18)13-9(6-15)11(16)17/h2-5,7,9,15H,6H2,1H3,(H,13,18)(H,16,17)/t7?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTUKZSEJOZWJB-NETXQHHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934950 |

Source

|

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154187-38-9 |

Source

|

| Record name | N-1-(2-Nitrophenyl)ethoxycarbonylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154187389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)